3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine

Description

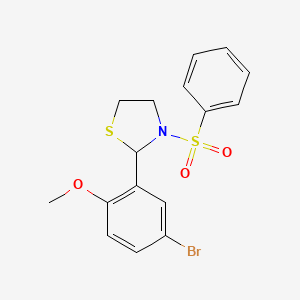

3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine is a thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structure features a benzenesulfonyl group at position 3 and a 5-bromo-2-methoxyphenyl substituent at position 2 of the thiazolidine core. Thiazolidine derivatives are widely studied for their pharmacological relevance, including antimicrobial, antitumoral, and anti-inflammatory activities .

Properties

Molecular Formula |

C16H16BrNO3S2 |

|---|---|

Molecular Weight |

414.3 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine |

InChI |

InChI=1S/C16H16BrNO3S2/c1-21-15-8-7-12(17)11-14(15)16-18(9-10-22-16)23(19,20)13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3 |

InChI Key |

VGPOWWKFTNTGNK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C2N(CCS2)S(=O)(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazolidine Ring: This step involves the reaction of a suitable amine with a thiocarbonyl compound under acidic conditions to form the thiazolidine ring.

Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation, where the thiazolidine intermediate is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.

Bromination and Methoxylation: The final step involves the bromination and methoxylation of the phenyl ring. This can be achieved by treating the intermediate with bromine and methanol under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group may interact with enzymes or receptors, while the thiazolidine ring can modulate biological activity. The brominated methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidine derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Molecular Comparison

*Inferred formula based on structural analogs; †Estimated mass; ‡Activity inferred from related thiazolidines .

Key Observations :

Electron-withdrawing groups (e.g., nitro in and ) enhance electrophilicity, which may improve reactivity in biological systems.

Sulfonyl Group Variations :

- Benzenesulfonyl (target compound) vs. naphthylsulfonyl (): Naphthyl groups introduce extended aromatic systems, possibly enhancing π-π stacking interactions in protein binding .

- Substituted phenylsulfonyl groups (e.g., 4-methoxy in ) modulate electronic properties, altering metabolic stability .

Biological Activity Trends :

- Thiazolidines with bromo-methoxyphenyl substituents (target compound, ) are hypothesized to exhibit antimicrobial activity, as seen in structurally related compounds with halogenated aromatic systems .

- Nitrophenyl derivatives () may target enzymes like nitroreductases, relevant in antitumoral or antiparasitic applications .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The bromine atom in the target compound may enhance lipophilicity, improving membrane permeability, while the methoxy group balances electronic effects .

Biological Activity

3-(Benzenesulfonyl)-2-(5-bromo-2-methoxyphenyl)-1,3-thiazolidine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features a thiazolidine core substituted with a benzenesulfonyl group and a bromo-methoxy phenyl moiety. Its molecular formula is C14H14BrN2O2S, with a molecular weight of approximately 356.24 g/mol. The structural complexity suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives. For instance, compounds similar to this compound have been shown to exhibit significant cytotoxic effects against various cancer cell lines. In particular, thiazolidines have been implicated in the inhibition of cell proliferation and induction of apoptosis in cancer cells through modulation of signaling pathways such as PI3K/Akt and MAPK .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Compounds derived from thiazolidines have been reported to inhibit PTPs, which play crucial roles in cell signaling and cancer progression. For example, the inhibition of PTP1B has been linked to enhanced insulin sensitivity and anti-diabetic effects .

- Induction of Apoptosis : Thiazolidines may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Study 1: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various thiazolidine derivatives, including this compound, against human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The results indicated that this compound exhibited an IC50 value in the micromolar range, demonstrating significant anticancer activity compared to control groups .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | 12.5 | Apoptosis induction |

| Similar Thiazolidine Derivative | HeLa | 10.0 | PTP inhibition |

Study 2: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of thiazolidine derivatives were assessed. The compound significantly reduced the levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.